molecular formula C11H9NO3S B1332984 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic Acid CAS No. 57677-80-2

2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic Acid

Cat. No.: B1332984
CAS No.: 57677-80-2
M. Wt: 235.26 g/mol
InChI Key: OIBLFOXWCGIRIQ-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that contains a thiazole ring substituted with a methoxyphenyl group and a carboxylic acid group. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of the thiazole ring imparts unique chemical and biological properties to the compound, making it a valuable target for research and development.

Biochemical Analysis

Biochemical Properties

2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic Acid plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with mitochondrial proteins, enhancing O-GlcNAcylation, which contributes to mitochondrial network homeostasis and cellular bioenergetics . This interaction is particularly significant under ischemic-like conditions, where it helps improve neuronal tolerance to stress.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been found to enhance the O-GlcNAcylation of mitochondrial proteins, which in turn improves mitochondrial homeostasis and bioenergy production . This enhancement is crucial for the survival of neuronal cells under stress conditions, such as ischemia.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It enhances the O-GlcNAcylation of mitochondrial proteins, which is a nutrient-driven post-translational modification that links metabolism to cellular function . This modification improves mitochondrial homeostasis and bioenergy production, thereby providing neuroprotection under ischemic conditions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound maintains its stability and continues to enhance mitochondrial protein O-GlcNAcylation over extended periods, contributing to sustained neuroprotection .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At optimal dosages, the compound enhances mitochondrial protein O-GlcNAcylation and improves neuronal tolerance to ischemia . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s role in enhancing O-GlcNAcylation of mitochondrial proteins indicates its involvement in metabolic pathways that link nutrient availability to cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, which are critical for its biochemical and cellular effects .

Subcellular Localization

This compound is localized within specific subcellular compartments, where it exerts its activity. The compound’s targeting signals and post-translational modifications direct it to mitochondria, where it enhances the O-GlcNAcylation of mitochondrial proteins . This subcellular localization is crucial for its role in improving mitochondrial homeostasis and bioenergy production.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-methoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized to the thiazole derivative using an oxidizing agent such as iodine or bromine. The reaction is usually carried out in an organic solvent like ethanol or acetic acid at elevated temperatures.

Another method involves the use of 2-aminothiophenol and 4-methoxybenzaldehyde, which are cyclized under microwave irradiation and solvent-free conditions to yield the desired thiazole compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification by recrystallization or chromatography and quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form thiazolidine derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under reflux conditions.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid); reactions are conducted under controlled temperatures to prevent overreaction.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiazolidine derivatives.

    Substitution: Introduction of various substituents on the aromatic ring, leading to derivatives with different functional groups.

Scientific Research Applications

2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its reactivity and stability make it a valuable intermediate in synthetic chemistry.

    Material Science: The compound is explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence. Its ability to form stable complexes with metals is of particular interest in this field.

Comparison with Similar Compounds

2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid can be compared with other similar compounds, such as:

    Thiazole Derivatives: Compounds like 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic acid or 2-(4-nitrophenyl)-1,3-thiazole-4-carboxylic acid share the thiazole ring structure but differ in their substituents. These differences can lead to variations in their chemical reactivity and biological activity.

    Benzothiazole Derivatives: Compounds like 2-(4-methoxyphenyl)benzo[d]thiazole have a similar structure but with an additional benzene ring fused to the thiazole ring.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3S/c1-15-8-4-2-7(3-5-8)10-12-9(6-16-10)11(13)14/h2-6H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIBLFOXWCGIRIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377021
Record name 2-(4-Methoxyphenyl)-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57677-80-2
Record name 2-(4-Methoxyphenyl)-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 2-(4-Methoxy-phenyl)-thiazole-4-carboxylic acid ethyl ester and lithium hydroxide monohydrate (2.0 mmol, 84 mg) was diluted with a 2:1 mixture of THF:H2O (6 mL), and the resulting reaction was allowed to stir at room temperature for about 15 hours. The reaction mixture was then acidified using aqueous HCl (1 M, 10 mL), then dried via lyophilization to provide 2-(4-Methoxy-phenyl)-thiazole-4-carboxylic acid as an ammonium chloride salt. HPLC-MS RT. 1.37 minutes; mass calculated for formula C11H9NO3S 235.03, observed LCMS m/z 236.10 (M+H).
Quantity
0 (± 1) mol
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reactant
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lithium hydroxide monohydrate
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84 mg
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reactant
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Quantity
6 mL
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reactant
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10 mL
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reactant
Reaction Step Three
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0 (± 1) mol
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Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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